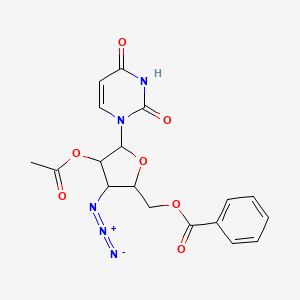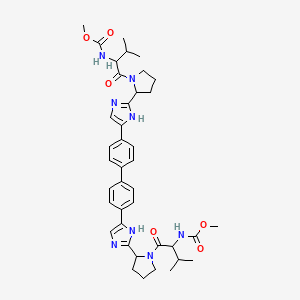![molecular formula C14H25N3O4 B12097851 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid is a complex organic compound that features a pyrrolidine ring, an amino acid moiety, and a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid typically involves the coupling of an amino acid derivative with a pyrrolidine-based intermediate. One common method involves the use of L-alanyl-L-proline as a starting material, which undergoes a series of reactions including amide bond formation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The process often includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification.
化学反応の分析
Types of Reactions
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the amino acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or amino acid derivatives .
科学的研究の応用
2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as hypertension and cancer.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
作用機序
The mechanism of action of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine-based amino acids and peptides, such as:
L-Proline derivatives: These compounds share the pyrrolidine ring structure and are used in similar applications.
Pyrrolizines: These compounds have a similar ring structure and are studied for their biological activities.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: These derivatives are also of interest in medicinal chemistry
Uniqueness
What sets 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules, offering unique opportunities for drug development and other applications.
特性
IUPAC Name |
2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(14(20)21)16-12(18)11-5-4-6-17(11)13(19)9(3)15/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSGHMXEAZJJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)



![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







